molecular formula C14H11FN2O2S B7469399 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

Cat. No. B7469399
M. Wt: 290.31 g/mol
InChI Key: ACTXDSIJHGJAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. CFM-2 belongs to the class of sulfonamide compounds and is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide inhibits CFTR activity by binding to the protein and blocking the movement of chloride ions across the cell membrane. 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been shown to be highly selective for CFTR and does not affect other ion channels in the cell. The mechanism of action of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been extensively studied using electrophysiological techniques and molecular modeling.
Biochemical and Physiological Effects:
2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been shown to have significant effects on CFTR activity in cell culture and animal models. 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been shown to decrease CFTR-mediated chloride secretion in human bronchial epithelial cells and to reduce the severity of CF lung disease in animal models. 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines in CF cells, suggesting a potential anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective CFTR inhibitor and has been extensively characterized for its mechanism of action. 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is also relatively stable and has a long half-life in biological systems, making it suitable for in vivo experiments. However, 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing in animal models.

Future Directions

2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has significant potential for future therapeutic applications in CF and other diseases. Future research directions for 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide include:
1. Optimization of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide dosing and delivery methods for in vivo experiments.
2. Investigation of the potential anti-inflammatory effects of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide in CF and other diseases.
3. Development of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide derivatives with improved selectivity and potency.
4. Investigation of the potential use of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide in combination with other CFTR modulators for CF treatment.
5. Investigation of the potential use of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide in other diseases involving ion channel dysfunction.
Conclusion:
In conclusion, 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is a potent CFTR inhibitor with significant potential for therapeutic applications in CF and other diseases. 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research directions for 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide include optimization of dosing and delivery methods, investigation of potential anti-inflammatory effects, development of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide derivatives, investigation of combination therapies, and investigation of potential use in other diseases.

Synthesis Methods

The synthesis of 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with N-cyanoguanidine in the presence of a base. The resulting product is then further reacted with 3-aminophenylboronic acid to yield 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disorder that affects the respiratory and digestive systems. CF is caused by mutations in the CFTR gene, which encodes for the CFTR protein. CFTR is a chloride channel that regulates the movement of ions across cell membranes. In CF patients, the CFTR protein is defective, leading to thick, sticky mucus buildup in the lungs and other organs.
2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been shown to be a potent CFTR inhibitor and has been used in various studies to investigate the role of CFTR in CF pathophysiology. 2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has been used to block CFTR activity in cell culture and animal models, leading to the development of new therapeutic strategies for CF treatment.

properties

IUPAC Name

2-cyano-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-10-6-7-12(8-13(10)15)17-20(18,19)14-5-3-2-4-11(14)9-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXDSIJHGJAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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